molecular formula C28H31ClN4O3 B12019579 N'-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide

N'-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide

Cat. No.: B12019579
M. Wt: 507.0 g/mol
InChI Key: BOZWPPZMBHXVLI-UXHLAJHPSA-N
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Preparation Methods

The synthesis of N’-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide involves several steps:

Chemical Reactions Analysis

N’-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with DNA synthesis and repair, protein synthesis, and cell signaling pathways .

Comparison with Similar Compounds

N’-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C28H31ClN4O3

Molecular Weight

507.0 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H31ClN4O3/c1-35-27-17-23(11-12-26(27)36-21-22-7-3-2-4-8-22)18-30-31-28(34)20-33-15-13-32(14-16-33)19-24-9-5-6-10-25(24)29/h2-12,17-18H,13-16,19-21H2,1H3,(H,31,34)/b30-18+

InChI Key

BOZWPPZMBHXVLI-UXHLAJHPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)OCC4=CC=CC=C4

Origin of Product

United States

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